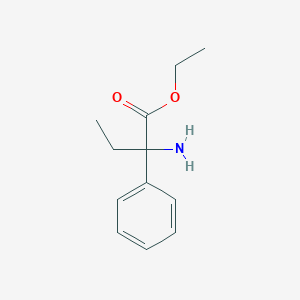

Ethyl 2-amino-2-phenylbutanoate

Übersicht

Beschreibung

Ethyl 2-amino-2-phenylbutanoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, featuring an amino group and a phenyl group attached to the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-2-phenylbutanoate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with benzylamine under acidic conditions, followed by reduction. Another method includes the condensation of ethyl 2-bromo-2-phenylbutanoate with ammonia or an amine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Reduction Reactions

Ethyl 2-amino-2-phenylbutanoate participates in biocatalytic and chemical reductions to yield chiral intermediates critical for pharmaceutical synthesis.

Key Findings:

-

Biocatalytic Asymmetric Reduction :

Microbial reduction using Candida holmii or Rhodotorula minuta converts ethyl 2-oxo-4-phenylbutanoate (EOPB) to ethyl (R)-2-hydroxy-4-phenylbutanoate (EHPB) with 94–95% enantiomeric excess (e.e.) under mild conditions (30°C, 200 rpm, 24–48 hrs) . -

Chemical Hydrogenation :

Sequential hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate using ruthenium-SunPhos catalysts achieves 94–96% e.e. , with temperature sensitivity influencing C=O vs. C=C bond reduction .

Hydrolysis Reactions

The ester group undergoes hydrolysis to form carboxylic acids or salts, pivotal for drug intermediate synthesis.

Key Findings:

-

Acid-Catalyzed Hydrolysis :

Hydrolysis in HCl (0–20°C, 0.1–1.0 hrs) yields 2-amino-2-phenylbutanoic acid, a precursor for ACE inhibitors . -

Base-Mediated Saponification :

Alkaline hydrolysis (NaOH, 70°C) produces sodium 2-amino-2-phenylbutanoate, a water-soluble derivative used in formulation studies.

Substitution Reactions

The amino group acts as a nucleophile in alkylation or acylation reactions.

Key Findings:

-

Alkylation :

Reaction with alkyl halides (e.g., benzyl chloride) in THF forms N-alkylated derivatives, enhancing lipophilicity for CNS-targeted drugs.-

Conditions : Anhydrous THF, 0–25°C, 6–12 hrs.

-

-

Acylation :

Acetic anhydride or acetyl chloride in pyridine yields N-acetyl derivatives, improving metabolic stability.

| Substitution Type | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Alkylation | Benzyl chloride, THF, 0–25°C | N-Benzyl-2-amino-2-phenylbutanoate | Prodrug synthesis | |

| Acylation | Acetic anhydride, pyridine, RT | N-Acetyl-2-amino-2-phenylbutanoate | Metabolic stability studies |

Oxidation Reactions

The amino or ester groups undergo oxidation to form nitro or ketone derivatives.

Key Findings:

-

Amino Group Oxidation :

Treatment with KMnO₄/H₂SO₄ converts the amine to a nitro group, yielding ethyl 2-nitro-2-phenylbutanoate, a high-energy intermediate . -

Ester Oxidation :

CrO₃ in acetic acid oxidizes the ester to 2-amino-2-phenylbutanoic acid under reflux .

Biochemical Interactions

The compound interacts with enzymes in metabolic pathways, influencing drug efficacy and toxicity.

Key Findings:

-

ACE Inhibition :

Hydrolysis products inhibit angiotensin-converting enzyme (ACE), reducing angiotensin II levels and blood pressure . -

Microbial Metabolism :

Candida holmii reductases stereoselectively reduce the keto group, critical for producing enantiopure antihypertensive agents .

Key Process (Patent CN102503846B):

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

Application Summary: Ethyl 2-amino-2-phenylbutanoate serves as a crucial intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are vital for managing hypertension by preventing the formation of angiotensin II, which lowers blood pressure.

Methods of Application:

- Biocatalytic Asymmetric Reduction: The compound is utilized in processes involving carbonyl reductases, demonstrating high enantioselectivity and catalytic efficiency under mild conditions.

- Enzyme-Catalyzed Asymmetric Synthesis: Carbonyl reductase enzymes catalyze the reduction of ethyl 2-oxo-4-phenylbutanoate to produce chiral intermediates necessary for pharmaceuticals.

Results Summary:

- The biocatalytic process yields significant enantiomeric excess and high yields of the desired products, essential for pharmacological activity.

Organic Chemistry

Application Summary: The compound is integral in the synthesis of chiral intermediates for pharmaceuticals through enantioselective reactions.

Methods of Application:

- Transition Metal Catalysis: this compound is employed as a starting material for reactions facilitated by transition metal catalysts or organocatalysts.

Results Summary:

- Typical yields exceed 90% enantiomeric excess, which is crucial for the synthesis of active pharmaceutical ingredients.

Green Chemistry

Application Summary: The compound is used in chemoenzymatic dynamic kinetic resolution processes to produce enantiomerically pure compounds sustainably.

Methods of Application:

- This approach combines chemical catalysis with enzymatic resolution using lipases or hydrolases.

Results Summary:

- The dynamic kinetic resolution method significantly improves yields and enantiomeric excess compared to traditional methods, promoting environmentally friendly practices.

Pharmaceutical Technology

Application Summary: Derivatives of this compound are investigated for advanced drug delivery systems.

Methods of Application:

- Chemical modifications enhance pharmacokinetic properties or enable targeted delivery to specific tissues, often involving conjugation with polymers or antibodies.

Results Summary:

- These modifications lead to drug delivery systems with improved efficacy and controlled release profiles, enhancing therapeutic outcomes.

Agricultural Science

Application Summary: The chiral nature of this compound is exploited to develop novel pesticide formulations.

Methods of Application:

- The compound is used to synthesize chiral pesticides that exhibit selective activity against specific pests while minimizing harm to beneficial organisms.

Results Summary:

- New formulations demonstrate superior efficacy at lower doses compared to racemic mixtures, contributing to sustainable agricultural practices.

Biocatalysis

Application Summary: Research into this compound has led to the discovery of new enzymes for biocatalytic applications.

Methods of Application:

- Genomic and protein engineering techniques are employed to optimize enzymes that transform this compound into valuable products.

Results Summary:

- Enhanced enzymes exhibit improved catalytic properties beneficial for industrial processes.

Material Science

Application Summary: this compound is investigated for synthesizing novel materials such as polymers or organic electronic components.

Methods of Application:

- The compound can be incorporated into polymeric chains or used as a building block for organic semiconductors, leveraging its chemical reactivity.

Results Summary:

- Resulting materials show unique properties like enhanced mechanical strength and electrical conductivity, opening new applications across industries.

Table 1: Applications Overview

| Field | Application Type | Key Findings |

|---|---|---|

| Pharmaceutical Chemistry | ACE Inhibitors | High enantioselectivity in synthesis |

| Organic Chemistry | Chiral Intermediates | Yields often exceed 90% enantiomeric excess |

| Green Chemistry | Dynamic Kinetic Resolution | Improved sustainability and yield |

| Pharmaceutical Technology | Drug Delivery Systems | Enhanced efficacy and controlled release |

| Agricultural Science | Chiral Pesticides | Superior efficacy at lower doses |

| Biocatalysis | Enzyme Discovery | Improved catalytic properties |

| Material Science | Novel Materials | Unique mechanical and electrical properties |

Case Study 1: Synthesis of ACE Inhibitors

A study demonstrated the effectiveness of this compound in synthesizing various ACE inhibitors. The biocatalytic method employed resulted in high yields with significant enantiomeric excess, showcasing its potential in cardiovascular drug development.

Case Study 2: Chiral Pesticide Development

Research focused on utilizing this compound to create chiral pesticides that selectively target pests without harming beneficial organisms. Field trials indicated these new formulations were more effective than traditional pesticides at lower concentrations.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

- Ethyl 2-amino-4-phenylbutanoate

- Ethyl 2-amino-3-phenylpropanoate

- Ethyl 2-amino-2-methylbutanoate

Comparison: Ethyl 2-amino-2-phenylbutanoate is unique due to the specific positioning of the amino and phenyl groups on the butanoate backbone. This structural arrangement can influence its reactivity and interactions compared to similar compounds. For example, the presence of the phenyl group at the second carbon may enhance its hydrophobic interactions and binding affinity in biological systems, distinguishing it from other analogs.

Biologische Aktivität

Ethyl 2-amino-2-phenylbutanoate, also known as ethyl (S)-2-amino-2-phenylbutanoate, is a chiral compound with significant biological activity and potential applications in medicinal chemistry. This article explores its mechanisms of action, biochemical properties, and research findings related to its biological activity.

This compound is classified as an amino acid derivative with a molecular formula of CHNO and a molecular weight of approximately 207.27 g/mol. Its synthesis typically involves the reduction of ethyl 2-oxo-4-phenylbutanoate (EOPB), which can be achieved through various biocatalytic processes involving microbial strains such as Rhodotorula minuta and Candida holmii .

Target of Action

This compound serves as a precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are crucial in managing hypertension by preventing the formation of angiotensin II, a potent vasoconstrictor .

Biochemical Pathways

The compound undergoes biocatalytic asymmetric reduction to yield various products, including primary and secondary amines. The enzymatic activity is primarily mediated by aldo-keto reductases, which facilitate the conversion of EOPB to its chiral derivatives .

Interactions with Biological Molecules:

this compound exhibits interactions with several enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression. It is hypothesized that the compound may modulate these pathways through binding interactions or enzyme inhibition .

Cellular Effects:

Research indicates that this compound may affect cellular metabolism and function by altering gene expression patterns. Such changes could have implications for therapeutic applications in conditions like hypertension and metabolic disorders .

Case Studies and Experimental Data

-

Production Efficiency:

A study demonstrated that ethyl (R)-2-hydroxy-4-phenylbutanoate, derived from this compound, was produced with high enantiomeric excess using microbial reduction methods. The highest enantiomeric excess achieved was 95% using Rhodotorula minuta . -

Enzyme Engineering:

Another investigation focused on engineering an aldo-keto reductase to enhance its efficiency in reducing EOPB to ethyl (R)-2-hydroxy-4-phenylbutanoate. The engineered enzyme showed a significant increase in activity, indicating potential for improved production processes in pharmaceutical applications . -

Pharmacological Applications:

This compound has been explored for its role in synthesizing pharmaceuticals aimed at treating hypertension. Its ability to act as an ACE inhibitor precursor positions it as a valuable compound in drug development .

Summary of Biological Activities

| Activity | Description |

|---|---|

| ACE Inhibition | Precursor for ACE inhibitors; lowers blood pressure by preventing angiotensin II formation. |

| Biocatalysis | Involved in microbial reduction processes yielding chiral compounds with therapeutic potential. |

| Cellular Modulation | Influences cell signaling pathways and gene expression related to metabolic processes. |

Eigenschaften

IUPAC Name |

ethyl 2-amino-2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-12(13,11(14)15-4-2)10-8-6-5-7-9-10/h5-9H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEZVTIYNCKTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440736 | |

| Record name | ethyl 2-amino-2-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6480-87-1 | |

| Record name | ethyl 2-amino-2-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.